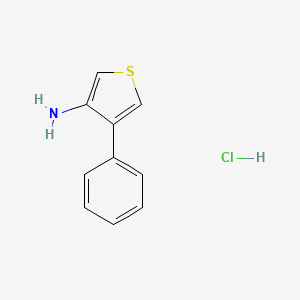

4-Phenylthiophen-3-amine hydrochloride

CAS No.: 1803609-14-4

Cat. No.: VC5369181

Molecular Formula: C10H10ClNS

Molecular Weight: 211.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803609-14-4 |

|---|---|

| Molecular Formula | C10H10ClNS |

| Molecular Weight | 211.71 |

| IUPAC Name | 4-phenylthiophen-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H9NS.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-7H,11H2;1H |

| Standard InChI Key | PMXAZXYDOUTOEW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CSC=C2N.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of a thiophene ring (C₄H₃S) with:

-

A phenyl group at the 4-position.

-

A primary amine (-NH₂) at the 3-position, protonated as -NH₃⁺Cl⁻ in its hydrochloride form.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀ClNS | |

| Molecular Weight | 211.71 g/mol | |

| SMILES | C1=CC=C(C=C1)C2=CSC=C2N.Cl | |

| InChIKey | YYXRJTDWTKFYSB-UHFFFAOYSA-N |

Crystallographic and Spectroscopic Features

-

NMR: For analogous thiophene derivatives, aromatic protons appear at δ 7.5–7.6 ppm (phenyl group) and δ 6.5–6.9 ppm (thiophene ring) . The amine protons in hydrochloride salts are typically broadened or exchanged in D₂O.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) of related compounds confirms molecular ions at m/z 175.04503 (M⁺) and 174.03830 (M⁻) .

Synthesis and Derivatization

Gewald Three-Component Reaction (G-3CR)

A widely used method for thiophene synthesis involves:

-

Reactants:

-

p-Substituted acetophenone derivatives.

-

Methyl cyanoacetate.

-

Elemental sulfur.

-

-

Conditions: Reflux in tetrahydrofuran (THF) with diethylamine .

-

Outcome: Yields 2-amino-4-arylthiophene-3-carbonitriles, which can be deprotected to amines .

Example:

| Step | Reagents/Conditions | Yield | Product |

|---|---|---|---|

| 1 | THF, S₈, diethylamine, reflux | 86–92% | 2-Amino-4-arylthiophene |

| 2 | HCl/dioxane, RT | 99% | Amine hydrochloride |

Cyclization of α-(Thiocyanatomethyl) Benzylidenemalononitrile

-

Reactants: α-(Thiocyanatomethyl) benzylidenemalononitrile.

-

Outcome: Forms 2-amino-4-phenylthiophene-3-carbonitrile, which can be reduced to the amine .

Physicochemical Properties

Solubility and Stability

-

Solubility: Hydrochloride salt enhances aqueous solubility compared to the free base.

-

Stability: Stable at room temperature; hydrolyzes under strong acidic/basic conditions.

Hazard Profile

| Hazard Code | Risk Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (methanol-d₄):

High-Resolution Mass Spectrometry (HRMS)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume